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Executive Summary: Opaganib (formerly ABC294640) is a first-in-class, orally administered,

small molecule inhibitor that uniquely targets multiple key enzymes within the sphingolipid

metabolic pathway.[1][2] Its primary mechanism of action revolves around the selective

inhibition of Sphingosine Kinase 2 (SK2), Dihydroceramide Desaturase (DES1), and

Glucosylceramide Synthase (GCS).[3][4][5] This multi-targeted approach fundamentally alters

the cellular balance of critical sphingolipid messengers, shifting it away from pro-proliferative

and pro-survival signals towards pathways that induce cell death. In cancer cells, this manifests

as the depletion of the oncogenic lipid sphingosine 1-phosphate (S1P) and the concurrent

accumulation of pro-apoptotic lipids such as ceramides and dihydroceramides.[4][6][7] The

downstream consequences include the suppression of critical cancer-driving signaling

pathways like pERK and pAKT, the downregulation of oncoproteins such as c-Myc and Mcl-1,

and the ultimate induction of apoptosis and/or autophagy, leading to broad antitumor activity.[6]

[8][9]

Introduction to Sphingolipid Metabolism in
Oncology
Sphingolipid metabolism is a critical biological pathway where the balance between key lipid

metabolites dictates cell fate. In the context of cancer, this balance is often dysregulated. The

"sphingolipid rheostat" theory posits that the relative intracellular levels of ceramide (pro-

apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) determine whether a cell

undergoes apoptosis or proliferation.[10][11] Many cancers exhibit elevated levels of S1P,

which promotes proliferation, inflammation, angiogenesis, and drug resistance.[2][12]
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Sphingosine kinases (SK1 and SK2) are the enzymes responsible for phosphorylating

sphingosine to produce S1P, making them attractive therapeutic targets.[11][13] Opaganib was

developed as a selective inhibitor of SK2 to therapeutically manipulate this rheostat, reducing

pro-survival S1P and promoting the accumulation of cell-death-inducing ceramides.[5][12][14]

Core Mechanism: Multi-Enzyme Inhibition
Opaganib's distinctive anticancer activity stems from its ability to simultaneously inhibit three

key enzymes in the sphingolipid pathway.[2][4][5] This tripartite mechanism ensures a robust

and multifaceted disruption of cancer cell metabolism and survival signaling.

2.1 Sphingosine Kinase 2 (SK2) Inhibition: As a competitive inhibitor with respect to

sphingosine, opaganib is a selective and potent inhibitor of SK2.[4][9][13] This is the primary

and most well-characterized action of the drug. Inhibition of SK2 directly blocks the synthesis

of S1P, a critical signaling molecule that promotes cell proliferation, migration, and survival.

[12][15] This action depletes the intracellular and nuclear pools of S1P that are essential for

driving oncogenic signaling.[6]

2.2 Dihydroceramide Desaturase (DES1) Inhibition: Opaganib acts as a sphingosine

mimetic and also inhibits DES1.[4][6][7] DES1 is responsible for converting dihydroceramide

into ceramide. Its inhibition leads to the substantial accumulation of dihydroceramides within

the cell.[4][8][16] Elevated dihydroceramides are known to induce cellular stress, particularly

endoplasmic reticulum (ER) stress, and are potent inducers of autophagy.[6][9][17]

2.3 Glucosylceramide Synthase (GCS) Inhibition: Evidence suggests opaganib also inhibits

GCS, leading to a reduction in cellular levels of hexosylceramides (e.g., glucosylceramide).

[3][4][7] GCS is often overexpressed in multidrug-resistant cancer cells, and its inhibition can

help restore sensitivity to other chemotherapeutic agents.
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Caption: Opaganib's simultaneous inhibition of SK2, DES1, and GCS.

Downstream Cellular Effects in Cancer
The multi-enzyme inhibition by opaganib triggers a cascade of downstream events that

collectively suppress tumor growth.

Alteration of the Sphingolipid Rheostat
By inhibiting SK2 and DES1, opaganib fundamentally shifts the sphingolipid rheostat. It

depletes the pro-survival S1P pool while simultaneously causing the accumulation of pro-death
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lipids, including ceramide and dihydroceramide.[4][6][9] This shift is a central tenet of its

anticancer efficacy, tipping the cellular balance towards apoptosis and autophagy.

Inhibition of Pro-Survival Signaling Pathways
S1P is a critical activator of several oncogenic signaling cascades. By depleting S1P, opaganib
effectively suppresses downstream signaling through key pro-survival pathways, including:

pAKT: Inhibition of the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and

resistance to apoptosis.[4][6][9]

pERK: Suppression of the Ras/MAPK/ERK pathway, which regulates cell division and

proliferation.[4][6][9]

NFκB: Attenuation of the NFκB pathway, a key regulator of inflammation, cell survival, and

immune responses.[4][6][17]
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Mechanism of Signaling Suppression
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Caption: Downstream inhibition of pAKT, pERK, and NFκB signaling pathways.

Downregulation of Key Oncoproteins
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Opaganib treatment leads to a marked reduction in the expression of several key oncoproteins

that are critical for cancer cell survival and proliferation.

c-Myc and N-Myc: Opaganib down-regulates the expression of c-Myc in a variety of cancer

cell lines and N-Myc in neuroblastoma cells.[4][8][16][18] This is significant as Myc proteins

are master regulators of cell growth and are frequently overexpressed in cancer.

Mcl-1 and Survivin: The drug promotes apoptosis by suppressing the expression of the anti-

apoptotic proteins Mcl-1 and survivin.[4][17]

Induction of Apoptosis and Autophagy
The culmination of opaganib's effects is the induction of programmed cell death.

Apoptosis: The elevation of ceramides, coupled with the suppression of pro-survival signals

(pAKT) and anti-apoptotic proteins (Mcl-1), robustly promotes apoptosis in cancer cells.[4]

[17][19]

Autophagy: The accumulation of dihydroceramides from DES1 inhibition is a strong trigger

for ER stress and subsequent cytotoxic autophagy.[6][9][17] This provides a parallel

mechanism for inducing cell death.

Preclinical and Clinical Efficacy Data
Opaganib has demonstrated broad antitumor activity as a single agent and in combination with

other therapies across a wide range of cancer models.[9][17]

Table 1: Summary of Preclinical Antitumor Activity
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Cancer Type Model Key Findings Citations

Neuroblastoma
Cell Culture &

Xenograft

Effective killing of NB

cells regardless of

MYCN amplification

status; reduced N-Myc

expression; additive

activity with

irinotecan/temozolomi

de.

[8][16][18]

Prostate Cancer Cell Lines & Xenograft

Reduces androgen

receptor expression;

inhibits growth of

androgen-

independent cells.

[9][17][20]

Cholangiocarcinoma
Patient-Derived

Xenografts

Significantly increased

cellular apoptosis.
[19]

Multiple Myeloma Xenograft
Inhibited tumor growth

in vivo.
[21][22]

Breast, Kidney, Liver,

Colon, Lung,

Pancreas, etc.

Various Mouse

Models

Demonstrated in vivo

antitumor activity as a

single agent and in

combination with

radiation or

chemotherapy.

[9]

Various Cancers
Syngeneic Mouse

Models

Induces immunogenic

cell death (ICD),

enhancing the efficacy

of checkpoint

inhibitors (anti-PD-1,

anti-CTLA-4).

[10][11][23]

Table 2: Summary of Phase 1/2 Clinical Trial Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://pubmed.ncbi.nlm.nih.gov/38730731/
https://www.researchgate.net/figure/Opaganib-promotes-crossover-immunity-against-tumors-Left-panel-Administration-of_fig2_376052127
https://www.mdpi.com/1422-0067/24/23/16901
https://www.dovepress.com/recent-progress-in-the-development-of-opaganib-for-the-treatment-of-co-peer-reviewed-fulltext-article-DDDT
https://ascopubs.org/doi/10.1200/JCO.2021.39.6_suppl.TPS191
https://www.researchgate.net/figure/Significantly-increased-cellular-apoptosis-after-opaganib-treatment-compared-to-all-other_fig5_378759907
https://pubmed.ncbi.nlm.nih.gov/36460794/
https://www.researchgate.net/publication/365991742_Phase_I_study_of_opaganib_an_oral_sphingosine_kinase_2-specific_inhibitor_in_relapsed_andor_refractory_multiple_myeloma
https://www.mdpi.com/1422-0067/24/23/16901
https://pubmed.ncbi.nlm.nih.gov/38069222/
https://www.researchgate.net/publication/376052127_Opaganib_ABC294640_Induces_Immunogenic_Tumor_Cell_Death_and_Enhances_Checkpoint_Antibody_Therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10706694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Cancer Type Dose Key Outcomes Citations

Phase 1

(NCT01488513)

Advanced Solid

Tumors

Twice-daily

continuous

schedule

Well-tolerated;

64% of patients

completing 2

cycles had

Stable Disease

or better; one

patient with

refractory

cholangiocarcino

ma had a

prolonged Partial

Response.

[4][7][9][17]

Phase 1

Relapsed/Refract

ory Multiple

Myeloma

250, 500, 750

mg BID

Well-tolerated up

to 750 mg BID;

58% of patients

achieved stable

disease or better.

[9][21][22]

Phase 2a

(NCT03377179)

Advanced

Unresectable

Cholangiocarcino

ma

N/A

Completed;

Granted FDA

Orphan Drug

Designation.

[1]

Phase 2

(NCT04207255)

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC)

N/A

Completed;

evaluated safety

and efficacy in

patients

progressing on

abiraterone or

enzalutamide.

[1][20]

Key Experimental Protocols
The following are generalized methodologies for experiments commonly used to elucidate

opaganib's mechanism of action.
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In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of opaganib on cancer cell

viability.

Protocol:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

(e.g., 5,000 cells/well) and allowed to adhere overnight.

Treatment: Cells are treated with a serial dilution of opaganib (e.g., 0.1 to 100 µM) or

vehicle control (DMSO) for a specified duration (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a

luminescence-based assay like CellTiter-Glo®, which measures ATP content.

Data Analysis: Absorbance or luminescence values are normalized to the vehicle control,

and dose-response curves are generated to calculate the IC50 (concentration inhibiting

50% of cell growth).

Sphingolipid Profiling by Mass Spectrometry
Objective: To quantify changes in intracellular sphingolipid levels (S1P, ceramide,

dihydroceramide) following opaganib treatment.

Protocol:

Cell Culture and Treatment: Cells are cultured in plates and treated with opaganib or

vehicle for a defined period (e.g., 24 hours).

Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g.,

methanol/chloroform). Internal standards for each lipid class are added for quantification.

LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS). Lipids are separated by chromatography and detected by the

mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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Quantification: The amount of each sphingolipid is quantified by comparing its peak area

to that of the corresponding internal standard.

Western Blotting for Signaling Proteins
Objective: To assess the effect of opaganib on the expression and phosphorylation status of

key proteins.

Protocol:

Lysate Preparation: Cells treated with opaganib are lysed in RIPA buffer containing

protease and phosphatase inhibitors. Protein concentration is determined by a BCA assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose

membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then

incubated with primary antibodies against target proteins (e.g., pAKT, total AKT, c-Myc,

Mcl-1, β-actin).

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Protein bands are visualized using an enhanced

chemiluminescence (ECL) substrate and an imaging system.
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Caption: Generalized experimental workflow for an in vivo xenograft study.
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Conclusion
The mechanism of action of opaganib in cancer cells is a comprehensive and multi-pronged

assault on the sphingolipid metabolism that is fundamental to cancer cell survival and

proliferation. By simultaneously inhibiting SK2, DES1, and GCS, opaganib orchestrates a

decisive shift in the sphingolipid rheostat, leading to the depletion of pro-survival S1P and the

accumulation of pro-death ceramides and dihydroceramides.[2][4][5] This primary action results

in the potent downstream inhibition of critical oncogenic signaling pathways (pAKT, pERK,

NFκB), the downregulation of essential oncoproteins (Myc, Mcl-1), and the induction of both

apoptosis and autophagy.[6][8][9][17] This well-defined mechanism, coupled with demonstrated

preclinical and clinical activity, establishes opaganib as a promising therapeutic agent for a

variety of malignancies.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. RedHill Biopharma - Our Programs - Pipeline - Opaganib [redhillbio.com]

2. RedHill Biopharma - RedHill Announces Initiation of Phase 2 Study of Opaganib and
Darolutamide in Advanced Prostate Cancer [redhillbio.com]

3. Opaganib - Wikipedia [en.wikipedia.org]

4. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC
[pmc.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice
- PMC [pmc.ncbi.nlm.nih.gov]

7. onclive.com [onclive.com]

8. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth
of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b605085?utm_src=pdf-body
https://www.benchchem.com/product/b605085?utm_src=pdf-body
https://www.redhillbio.com/news/news-details/2025/RedHill-Announces-Initiation-of-Phase-2-Study-of-Opaganib-and-Darolutamide-in-Advanced-Prostate-Cancer/default.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC9288228/
https://www.tandfonline.com/doi/full/10.2147/DDDT.S367612
https://pmc.ncbi.nlm.nih.gov/articles/PMC9677921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://www.mdpi.com/1422-0067/24/23/16901
https://www.dovepress.com/recent-progress-in-the-development-of-opaganib-for-the-treatment-of-co-peer-reviewed-fulltext-article-DDDT
https://www.benchchem.com/product/b605085?utm_src=pdf-body
https://www.redhillbio.com/our-programs/pipeline/opaganib/default.aspx
https://www.mdpi.com/1422-0067/24/23/16901
https://www.benchchem.com/product/b605085?utm_src=pdf-custom-synthesis
https://www.redhillbio.com/our-programs/pipeline/opaganib/default.aspx
https://www.redhillbio.com/news/news-details/2025/RedHill-Announces-Initiation-of-Phase-2-Study-of-Opaganib-and-Darolutamide-in-Advanced-Prostate-Cancer/default.aspx
https://www.redhillbio.com/news/news-details/2025/RedHill-Announces-Initiation-of-Phase-2-Study-of-Opaganib-and-Darolutamide-in-Advanced-Prostate-Cancer/default.aspx
https://en.wikipedia.org/wiki/Opaganib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9288228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9288228/
https://www.tandfonline.com/doi/full/10.2147/DDDT.S367612
https://pmc.ncbi.nlm.nih.gov/articles/PMC9677921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9677921/
https://www.onclive.com/view/fda-grants-orphan-drug-designation-to-opaganib-for-neuroblastoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11082966/
https://www.mdpi.com/1422-0067/24/23/16901
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances
Checkpoint Antibody Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. go.drugbank.com [go.drugbank.com]

13. The Sphingolipid-Modulating Drug Opaganib Protects against Radiation-Induced Lung
Inflammation and Fibrosis: Potential Uses as a Medical Countermeasure and in Cancer
Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

14. ABC294640 (SPHK2 Inhibitor) - Echelon Biosciences [echelon-inc.com]

15. RedHill Biopharma - IND for COVID-19 with Opaganib Submitted to the FDA by RedHill
Biopharma [redhillbio.com]

16. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth
of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

17. dovepress.com [dovepress.com]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. ascopubs.org [ascopubs.org]

21. Phase I study of opaganib, an oral sphingosine kinase 2-specific inhibitor, in relapsed
and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances
Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Opaganib's Mechanism of Action in Cancer Cells: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605085#opaganib-mechanism-of-action-in-cancer-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38069222/
https://pubmed.ncbi.nlm.nih.gov/38069222/
https://www.researchgate.net/publication/376052127_Opaganib_ABC294640_Induces_Immunogenic_Tumor_Cell_Death_and_Enhances_Checkpoint_Antibody_Therapy
https://go.drugbank.com/drugs/DB12764
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888706/
https://www.echelon-inc.com/product/abc294640-sphk2-inhibitor/
https://www.redhillbio.com/news/news-details/2020/IND-for-COVID-19-with-Opaganib-Submitted-to-the-FDA-by-RedHill-Biopharma/default.aspx
https://www.redhillbio.com/news/news-details/2020/IND-for-COVID-19-with-Opaganib-Submitted-to-the-FDA-by-RedHill-Biopharma/default.aspx
https://pubmed.ncbi.nlm.nih.gov/38730731/
https://pubmed.ncbi.nlm.nih.gov/38730731/
https://www.dovepress.com/recent-progress-in-the-development-of-opaganib-for-the-treatment-of-co-peer-reviewed-fulltext-article-DDDT
https://www.researchgate.net/figure/Opaganib-promotes-crossover-immunity-against-tumors-Left-panel-Administration-of_fig2_376052127
https://www.researchgate.net/figure/Significantly-increased-cellular-apoptosis-after-opaganib-treatment-compared-to-all-other_fig5_378759907
https://ascopubs.org/doi/10.1200/JCO.2021.39.6_suppl.TPS191
https://pubmed.ncbi.nlm.nih.gov/36460794/
https://pubmed.ncbi.nlm.nih.gov/36460794/
https://www.researchgate.net/publication/365991742_Phase_I_study_of_opaganib_an_oral_sphingosine_kinase_2-specific_inhibitor_in_relapsed_andor_refractory_multiple_myeloma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10706694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10706694/
https://www.benchchem.com/product/b605085#opaganib-mechanism-of-action-in-cancer-cells
https://www.benchchem.com/product/b605085#opaganib-mechanism-of-action-in-cancer-cells
https://www.benchchem.com/product/b605085#opaganib-mechanism-of-action-in-cancer-cells
https://www.benchchem.com/product/b605085#opaganib-mechanism-of-action-in-cancer-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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